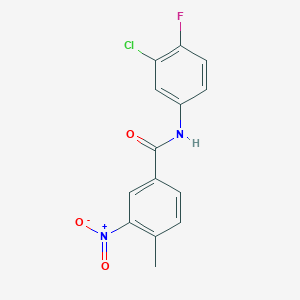

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including nitration, chlorination, and amide formation. A study by Shi et al. (1997) on related compounds demonstrates that such molecules can be synthesized through nucleophilic substitution reactions followed by purification steps, yielding compounds with significant bioactivity potential.

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods such as NMR, MS, and IR, along with X-ray diffraction, offers insights into the spatial arrangement of atoms within the compound. For example, He et al. (2014) investigated the crystal structure of a similar benzamide, which adopted a monoclinic space group, indicating that N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide could also exhibit complex molecular geometries stabilized by π-π conjugation and hydrogen bonding interactions.

Chemical Reactions and Properties

Benzamides such as N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including hydrolysis, reduction, and conjugation reactions. These reactions are pivotal for modifying the compound for specific applications, such as the development of new pharmaceuticals or materials. For instance, Samimi et al. (2016) describe the regio and stereo-controlled synthesis of a related compound, highlighting the versatility of benzamides in chemical synthesis.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application in different fields. The detailed crystallographic analysis provided by Wardell et al. (2006) for isomeric compounds showcases the diversity in the physical properties that can be expected from N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, including differences in molecular packing and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, such as reactivity with various reagents, stability under different conditions, and its behavior in chemical reactions, are essential for its application in synthesis and drug design. Studies like those conducted by Křupková et al. (2013) on multireactive building blocks highlight the potential of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide to serve as a precursor for the synthesis of heterocyclic compounds, underscoring its utility in organic synthesis and drug discovery.

For detailed studies and further exploration into the synthesis, structure, and properties of compounds related to N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, refer to the research articles by (He et al., 2014), (Samimi et al., 2016), (Wardell et al., 2006), and (Křupková et al., 2013).

Scientific Research Applications

PET Imaging and σ Receptors

A study by Shiue et al. (1997) explores compounds with high affinity to σ receptors, specifically N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, for potential use in PET imaging of σ receptors. This compound showed high selectivity and affinity, making it a promising candidate for imaging σ receptors in the human brain (Shiue et al., 1997).

Synthesis and Crystal Structure

Gondela and Walczak (2006) presented a method for direct arylation of uracil and its derivatives, showcasing the utility of nitrophenyl- and dinitrophenyluracil derivatives in synthesis, which might be relevant for creating compounds with similar structural motifs to N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide (Gondela & Walczak, 2006).

Anticonvulsant Activity

Research by Bailleux et al. (1995) on 4-nitro-N-phenylbenzamides indicates anticonvulsant properties in a series of compounds, highlighting the potential therapeutic applications of nitrobenzamide derivatives in treating seizures (Bailleux et al., 1995).

Crystal Engineering

Saha, Nangia, and Jaskólski (2005) discuss the engineering of molecular tapes through hydrogen and halogen bonds, using nitrobenzamide structures for crystal design. This research underscores the importance of nitrobenzamide derivatives in understanding and designing crystal structures (Saha, Nangia, & Jaskólski, 2005).

Chemical Reactions and Mechanisms

Groendyke, AbuSalim, and Cook (2016) explored a mild, amide-directed fluorination of C-H bonds mediated by iron, demonstrating the broad scope and functional group tolerance of this reaction without the need for noble metals. This study contributes to the understanding of reactions involving fluoroamide compounds (Groendyke, AbuSalim, & Cook, 2016).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-12(16)11(15)7-10/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJRVEWWPMCTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213248 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

CAS RN |

314284-41-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314284-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)